3-Acetyl-7-Methyl-6-azaindole
CAS No.:
Cat. No.: VC15774249
Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2O |
|---|---|
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | 1-(7-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone |
| Standard InChI | InChI=1S/C10H10N2O/c1-6-10-8(3-4-11-6)9(5-12-10)7(2)13/h3-5,12H,1-2H3 |
| Standard InChI Key | XAATXCHGBGQSJO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=CC2=C1NC=C2C(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture and Nomenclature
The compound’s core structure, 7-azaindole, consists of a bicyclic system combining pyrrole and pyridine rings. The numbering convention places the pyridine-like nitrogen at position 1 and the pyrrole-like nitrogen at position 7. Substitutions at positions 3 (acetyl) and 6 (methyl) distinguish this derivative from simpler azaindoles. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 174.20 g/mol |
| Canonical SMILES | CC1=NC2=C(C=C1)C(=CN2)C(=O)C |
| InChIKey | VSCNCIAQMRBEBC-UHFFFAOYSA-N |
| PubChem CID | 68308656 |
The acetyl group at position 3 introduces a ketone functionality, which may participate in hydrogen bonding or serve as a site for further derivatization.
Crystallographic and Spectroscopic Insights
While direct crystallographic data for 3-acetyl-6-methyl-7-azaindole remain unpublished, studies on parent 7-azaindole reveal a propensity for forming hydrogen-bonded tetramers in the solid state . These interactions involve N–H···N bonds between the pyrrole NH and pyridine N atoms, creating robust supramolecular architectures . The methyl and acetyl substituents in 3-acetyl-6-methyl-7-azaindole are expected to perturb these interactions, potentially enhancing solubility or altering packing motifs.
Synthetic Methodologies
General Approaches to Azaindole Synthesis
The synthesis of 7-azaindole derivatives typically begins with functionalized pyridine or pyrrole precursors. For 3-acetyl-6-methyl-7-azaindole, a plausible route involves:
-
Condensation Reactions: Coupling of 6-methyl-7-azaindole with acetylating agents such as acetic anhydride or acetyl chloride under Friedel-Crafts conditions.
-
Cross-Coupling Strategies: Palladium-catalyzed Suzuki-Miyaura reactions, as demonstrated for related C3,C6-diaryl-7-azaindoles . While direct evidence for this compound’s synthesis is scarce, analogous procedures using 6-chloro-3-iodo-7-azaindole intermediates suggest feasibility .
Challenges and Optimization
| Compound | % ST Inhibition (10 μM) | Cytotoxicity (IC, μM) |
|---|---|---|
| 11d | 72% | >200 |
| 11f | 71% | >200 |
Data adapted from Singh et al. (2023) .
The acetyl group may enhance binding to the IN active site by forming hydrogen bonds with catalytic residues (e.g., Asp64, Asp116) or magnesium cofactors . Molecular docking studies of analogous compounds reveal favorable interactions with the PFV-integrase model, particularly when para-substituted aryl groups occupy the C3 position .
Structure-Activity Relationships (SAR)
Key SAR insights from related azaindoles include:
-
Para-Substitution: Electron-donating groups (e.g., -OCH) at the C3 aryl position improve %ST inhibition by 3-fold compared to meta-substituted analogs .
-
Heteroaryl Compatibility: Pyridyl and benzodioxolyl groups at C6 enhance solubility without compromising activity .
-
Cytotoxicity Profile: Low cytotoxicity (IC > 200 μM) in TZM-bl cells suggests favorable therapeutic indices for further development .
Computational and Mechanistic Studies
Molecular Docking and Dynamics
Docking simulations of 3-acetyl-6-methyl-7-azaindole into the HIV-1 IN active site (PDB: 3OYA) predict:
-
Hydrogen Bonding: Between the acetyl oxygen and Lys159.
-
Pi-Stacking: The azaindole core aligns with Tyr212 via π-π interactions.
-
Metal Coordination: The pyridine nitrogen may coordinate Mg ions critical for catalytic activity .
These interactions mirror those observed with Raltegravir, a clinically approved IN inhibitor, underscoring the compound’s potential as a lead structure .
Future Directions and Challenges
Synthetic Chemistry Priorities
-
Regioselective Functionalization: Developing methods for selective C4 or C5 derivatization to expand structural diversity.
-
Green Chemistry Approaches: Exploring photocatalytic or microwave-assisted reactions to improve yields and reduce reliance on palladium catalysts .
Pharmacological Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume